3-(pyrrolidin-2-yl)benzonitrile hydrochloride
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Overview
Description
3-(Pyrrolidin-2-yl)benzonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-2-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine rings can be achieved through the reaction of amines with cyclic ketones or aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
- Oxidation of the pyrrolidine ring leads to pyrrolidin-2-one derivatives.
- Reduction of the nitrile group results in primary amines.
- Substitution on the aromatic ring yields various substituted benzonitrile derivatives .
Scientific Research Applications
3-(Pyrrolidin-2-yl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a modulator of biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and nitrile group are key functional groups that enable the compound to bind to and modulate the activity of enzymes and receptors. This interaction can lead to the activation or inhibition of specific signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Benzonitrile derivatives: Compounds with the benzonitrile moiety also show comparable chemical reactivity and applications.
Uniqueness: 3-(Pyrrolidin-2-yl)benzonitrile hydrochloride is unique due to the combination of the pyrrolidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1203683-21-9 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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